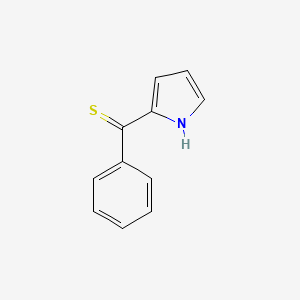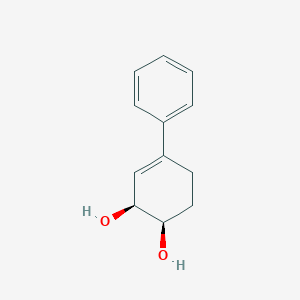
3-Cyclohexene-1,2-diol, 4-phenyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is an organic compound characterized by a cyclohexene ring with two hydroxyl groups at the 1 and 2 positions and a phenyl group at the 4 position The “cis-” designation indicates that the hydroxyl groups are on the same side of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- typically involves the hydroxylation of 4-phenylcyclohexene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds under mild conditions and results in the formation of the cis-diol .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microbial synthesis using engineered strains of bacteria such as Pseudomonas putida has been explored for the production of similar diols .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the diol can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3,5-Cyclohexadiene-1,2-diol: Similar structure but with a different arrangement of double bonds.
4-Phenyl-1-cyclohexene: Lacks the hydroxyl groups present in 3-Cyclohexene-1,2-diol, 4-phenyl-, cis-.
1,2-Dibromocyclopentane: A cyclopentane derivative with bromine substituents instead of hydroxyl groups.
Uniqueness
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is unique due to the presence of both hydroxyl and phenyl groups on the cyclohexene ring, which imparts distinct chemical and biological properties. The cis-configuration of the hydroxyl groups also contributes to its specific reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
90135-58-3 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(1R,2S)-4-phenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12+/m1/s1 |
Clé InChI |
AAJIYIUKPOJDBS-NEPJUHHUSA-N |
SMILES isomérique |
C1CC(=C[C@@H]([C@@H]1O)O)C2=CC=CC=C2 |
SMILES canonique |
C1CC(=CC(C1O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


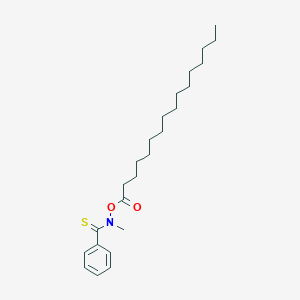
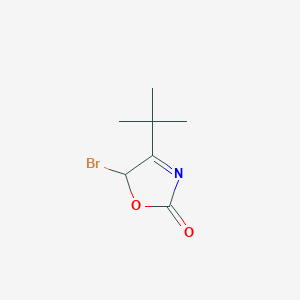
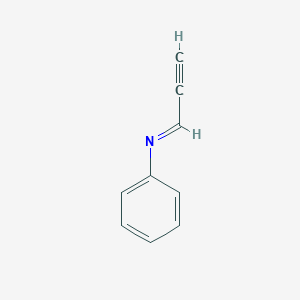

![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
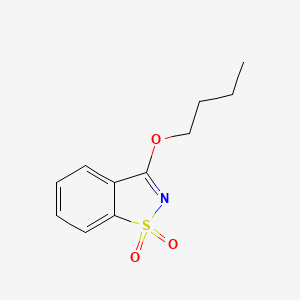
phosphane](/img/structure/B14374251.png)
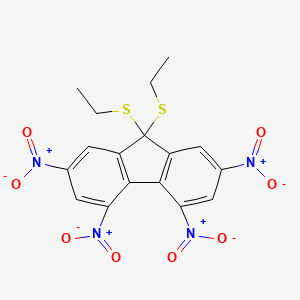
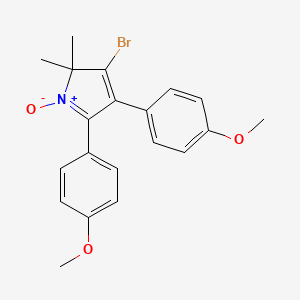

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
